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molecular formula C9H12BrFN2 B8610199 (6-Bromo-5-fluoropyridin-2-yl)-tert-butylamine

(6-Bromo-5-fluoropyridin-2-yl)-tert-butylamine

Cat. No. B8610199
M. Wt: 247.11 g/mol
InChI Key: YNCXMEBZPTXJCD-UHFFFAOYSA-N
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Patent
US08173650B2

Procedure details

A solution of (6-bromo-5-fluoropyridin-2-yl)-tert-butylamine (46 mg, 0.19 mmol) in DCE (2 mL) and TFA (2 mL) was heated at 120° C. for 10 min in a microwave reactor, and then concentrated under reduced pressure. The residue was taken up in MeOH and loaded onto an Isolute® SCX-2 cartridge (5 g). The cartridge was washed with MeOH then the desired product eluted with 2 M NH3 in MeOH to give 6-Bromo-5-fluoropyridin-2-ylamine as an off-white solid (25 mg, 71%). 1H NMR (400 MHz, CHCl3-d): δ 7.21 (dd, J=8.7, 7.2 Hz, 1 H); 6.39 (dd, J=8.7, 2.7 Hz, 1 H); 4.89-3.75 (s, 2 H).
Quantity
46 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([NH:8]C(C)(C)C)[CH:5]=[CH:4][C:3]=1[F:13]>ClCCCl.C(O)(C(F)(F)F)=O>[Br:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[F:13]

Inputs

Step One
Name
Quantity
46 mg
Type
reactant
Smiles
BrC1=C(C=CC(=N1)NC(C)(C)C)F
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
2 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The cartridge was washed with MeOH
WASH
Type
WASH
Details
the desired product eluted with 2 M NH3 in MeOH

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=N1)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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